1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one
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Overview
Description
1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one is an organic compound that features a chlorinated phenyl group and a sulfanyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one typically involves the reaction of 4-chloro-2-sulfanylbenzaldehyde with phenylacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-bromo-4-chloro-2-sulfanylphenyl)ethanone
- 4-Chloro-2-sulfanylbenzaldehyde
Uniqueness
1-(4-Chloro-2-sulfanylphenyl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
674767-27-2 |
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Molecular Formula |
C15H13ClOS |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
1-(4-chloro-2-sulfanylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClOS/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-5,7-8,10,18H,6,9H2 |
InChI Key |
HAVOQWIMDULQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)S |
Origin of Product |
United States |
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